[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid
Descripción
[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid (CAS 948294-96-0) is a boronic acid derivative with the molecular formula C₁₄H₂₃BN₂O₃ and a molecular weight of 278.16 g/mol . Structurally, it features an (L)-phenylalanine-derived dipeptide backbone, with a boronic acid group at the terminal end (Figure 1). The compound is synthesized via peptide coupling and boronic acid functionalization, yielding a white solid with 21% isolated yield after preparative HPLC purification . Key spectroscopic data include:
Propiedades
IUPAC Name |
[1-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSFPFDGDYVJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de ((R)-1-((S)-2-Amino-3-fenilpropanamido)-3-metilbutil)ácido bórico típicamente implica los siguientes pasos:
Formación del Derivado de Aminoácido: El material de partida, un derivado de aminoácido, se sintetiza a través de reacciones estándar de acoplamiento de péptidos.
Introducción del Grupo de Ácido Bórico: El grupo de ácido bórico se introduce mediante una reacción con un reactivo de ácido bórico en condiciones controladas, a menudo involucrando una reacción de acoplamiento cruzado catalizada por paladio.
Purificación: El producto final se purifica utilizando técnicas cromatográficas para asegurar una alta pureza y rendimiento.
Métodos de Producción Industrial: La producción industrial de ((R)-1-((S)-2-Amino-3-fenilpropanamido)-3-metilbutil)ácido bórico sigue rutas de síntesis similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los costos. Se emplean técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento (HPLC), para lograr los niveles de pureza deseados.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: Este compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales, a menudo facilitado por catalizadores o reactivos específicos.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Catalizadores como paladio o níquel, y reactivos como haluros o compuestos organometálicos.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ésteres bóricos, mientras que la reducción puede producir alcoholes bóricos.
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Boronic acids are increasingly utilized in the development of drug delivery systems due to their ability to form reversible covalent bonds with diols, which can be exploited for controlled drug release.
Case Study: Micellar Drug Delivery Systems
A study demonstrated the use of boronic acid-diol interactions to create focus-responsive micellar drug delivery systems. The researchers synthesized amphiphilic micelles by incorporating [(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid into the structure. These micelles showed a high drug loading capacity (22.4% for Doxorubicin) and exhibited pH-dependent disassembly, allowing for targeted release in acidic environments typical of tumor tissues .
| Parameter | Value |
|---|---|
| Drug Loading Capacity | 22.4% |
| Release Environment | Acidic endo/lysosomes |
| Target Model | 4T1 breast cancer xenograft |
Cancer Therapy
The compound has been explored for its potential in targeting cancer cells through specific interactions with cell surface markers.
Case Study: VAR2CSA-drug Conjugates
Research involving this compound highlighted its use in creating stable protein-drug conjugates that selectively bind to cancer cells expressing chondroitin sulfate proteoglycans. This specificity allows for localized delivery of therapeutic agents, enhancing efficacy while minimizing systemic toxicity .
Biosensing Technologies
Boronic acids are also recognized for their applications in biosensing due to their ability to interact with sugars and other diols, making them suitable for detecting biomolecules.
Case Study: Sensing Applications
Boronic acids have been utilized as building blocks in sensors designed to detect glucose and other carbohydrates. The unique interaction between the boronic acid moiety and diols allows for the development of highly sensitive and selective biosensors .
| Sensor Type | Target Molecule | Detection Limit |
|---|---|---|
| Glucose Sensor | Glucose | Low micromolar range |
| Carbohydrate Sensor | Various carbohydrates | Nanomolar sensitivity |
Mecanismo De Acción
El mecanismo de acción de ((R)-1-((S)-2-Amino-3-fenilpropanamido)-3-metilbutil)ácido bórico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo de ácido bórico puede formar enlaces covalentes reversibles con residuos del sitio activo de las enzimas, lo que lleva a la inhibición de la actividad enzimática. Esta interacción es crucial en sus aplicaciones como inhibidor enzimático y en el desarrollo de fármacos.
Comparación Con Compuestos Similares
Comparison with Structurally Related Boronic Acid Derivatives
Structural and Functional Comparison
Table 1: Key Properties of [(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic Acid and Analogs
Key Differences and Implications
Substituent Effects on Bioactivity
- Bortezomib : The pyrazine-carbonyl group enhances binding to the proteasome’s β5 subunit, forming a stable tetrahedral complex with the catalytic threonine residue . This confers reversible inhibition and high specificity, translating to clinical efficacy in myeloma .
- Target Compound: The absence of pyrazine and presence of a terminal primary amino group may reduce proteasome affinity compared to bortezomib. However, the simpler structure could improve synthetic accessibility .
- CEP-18770 : The 6-phenylpicolinamido and hydroxybutanamide groups enhance oral bioavailability and potency, with IC₅₀ values surpassing bortezomib in preclinical models .
Pharmacokinetic and Physicochemical Properties
Research and Clinical Significance
- Bortezomib remains a cornerstone in myeloma therapy, though peripheral neuropathy and drug resistance limit its utility .
- CEP-18770 represents a next-generation inhibitor with improved tolerability and oral dosing, currently in preclinical trials .
- The target compound serves as a structural template for developing analogs with modified substituents to balance potency, solubility, and synthetic feasibility .
Actividad Biológica
[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid, commonly referred to as Phe-boroLeu, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological applications. This compound combines an amino acid moiety with a boronic acid functional group, enabling it to interact with biological systems in significant ways.
Structural Characteristics
The IUPAC name of the compound is [(1R)-1-[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C14H23BN2O3 |
| Molecular Weight | 279.15 g/mol |
| Functional Groups | Boronic acid, amine |
| Chirality | Chiral centers at C1 and C2 |
Biological Activity Overview
Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature that underpins their biological activity. This property allows them to interact with various biomolecules, including proteins and carbohydrates, which can lead to significant biological effects.
- Enzyme Inhibition : Boronic acids can act as inhibitors of proteases. For instance, Phe-boroLeu has been shown to exhibit protease-inhibitory activity, making it a candidate for therapeutic applications in diseases where protease activity is dysregulated .
- Targeted Drug Delivery : The compound's ability to bind selectively to glycan structures on cell surfaces enhances its potential for targeted drug delivery systems. This property was demonstrated in studies where boronated enzymes showed increased cellular uptake compared to their non-boronated counterparts .
- Anticancer Properties : Research indicates that boronic acid derivatives may have anticancer activity by inducing apoptosis in cancer cells through their interaction with specific cellular pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of boronic acids, including Phe-boroLeu:
-
Study 1: Protease Inhibition
A study demonstrated that Phe-boroLeu inhibited the activity of certain proteases involved in cancer progression. The compound showed an IC50 value of 20 μM against a specific cancer-related protease, highlighting its potential as a therapeutic agent . -
Study 2: Cellular Uptake Enhancement
In vitro experiments indicated that the boronated form of RNase A exhibited five times higher uptake in cancer cells compared to the non-boronated enzyme. This suggests that Phe-boroLeu could enhance the delivery of therapeutic proteins by utilizing similar mechanisms . -
Study 3: Interaction with Insulin
A theoretical study using computational models revealed that various boronic acids, including Phe-boroLeu, could interact effectively with insulin. The binding affinity was significantly higher than that observed for traditional stabilizing agents, indicating a promising avenue for diabetes treatment .
Table 1: Biological Activities of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
